3,3-Bis(methylthio)butan-2-one oxime
CAS No.: 94291-65-3
Cat. No.: VC16987186
Molecular Formula: C6H13NOS2
Molecular Weight: 179.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94291-65-3 |
|---|---|
| Molecular Formula | C6H13NOS2 |
| Molecular Weight | 179.3 g/mol |
| IUPAC Name | (NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C6H13NOS2/c1-5(7-8)6(2,9-3)10-4/h8H,1-4H3/b7-5- |
| Standard InChI Key | OCKMYMYYFVZHNS-ALCCZGGFSA-N |
| Isomeric SMILES | C/C(=N/O)/C(C)(SC)SC |
| Canonical SMILES | CC(=NO)C(C)(SC)SC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central oxime group (=N-OH) at position 2 of a butanone skeleton, with methylthio substituents at both carbons of position 3 (Fig. 1). This configuration creates a planar oxime moiety flanked by two sulfur atoms, which may influence:
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Electronic effects: The electron-donating methylthio groups (+M effect) could stabilize the oxime’s π-system, altering its H-bonding capacity compared to non-sulfurized analogs .
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Stereochemical considerations: While oximes typically exhibit E/Z isomerism, the bulky methylthio groups may restrict rotation about the C=N bond, favoring a specific isomeric form under physiological conditions .
Table 1: Key identifiers of 3,3-bis(methylthio)butan-2-one oxime
| Property | Value |
|---|---|
| CAS Number | 94291-65-3 |
| Molecular Formula | C₆H₁₃NOS₂ |
| Molar Mass | 179.30352 g/mol |
| IUPAC Name | (NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine |
| Synonyms | 3,3-Bis(methylthio)-2-butanone oxime; EINECS 304-890-4 |
Physicochemical Properties
Solubility and Stability
Predicted properties based on structural analogs:
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Water solubility: Limited due to hydrophobic methylthio groups (estimated LogP ≈ 1.8)
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Thermal stability: Likely decomposes above 200°C, given oximes’ general thermal sensitivity
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pH sensitivity: The oxime OH group (pKa ~11) may deprotonate under alkaline conditions, forming water-soluble oximates
Spectroscopic Characteristics
Hypothetical spectral signatures:
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IR: ν(N-O) ~930 cm⁻¹; ν(C=N) ~1640 cm⁻¹; ν(C-S) ~680 cm⁻¹
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¹H NMR (CDCl₃): δ 1.8–2.1 ppm (CH₃-S), δ 2.4–2.6 ppm (C-CH₃), δ 8.1 ppm (N-OH)
Biological Activity and Mechanisms
| Oxime Structure | Kinase Target (IC₅₀) | Key Structural Features |
|---|---|---|
| Indirubin-3'-oxime | CDK1 (0.18 µM) | Aromatic system, oxime at C3' |
| Hypothetical 3,3-bis(SMe) | (Predicted) GSK-3β | Sulfur substitution, branched |
Toxicological Considerations
While MEKO (2-butanone oxime) shows carcinogenicity, the sulfur substituents in 3,3-bis(methylthio)butan-2-one oxime may alter metabolic pathways:
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Detoxification routes: Potential methylation/oxidation of sulfur groups via cytochrome P450 enzymes
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Reactive metabolites: Thiomethyl radicals or sulfoxide intermediates could induce oxidative damage
Industrial and Research Applications
Material Science Uses
Unlike MEKO’s role as an antiskinning agent in paints , the methylthio groups in this compound suggest niche applications:
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Polymer modification: As a crosslinking agent in sulfur-rich elastomers
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Corrosion inhibition: Thioether moieties may chelate metal surfaces
Pharmaceutical Development
The compound’s dual functionality positions it as a candidate for:
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Multitarget kinase inhibitors: Leveraging oxime-pharmacophore interactions
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NO donors: Oxime decomposition pathways may release nitric oxide under specific conditions
Future Research Priorities
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Synthetic optimization: Develop solvent-free routes using heterogeneous catalysis
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Kinase profiling: High-throughput screening against CDK/GSK-3β families
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Toxicogenomics: Assess genotoxicity via Ames test and micronucleus assay
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Formulation studies: Nanoemulsion delivery systems to enhance bioavailability
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